(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(thiophen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESLZSQKJUJIJX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Synthetic Transformations Involving the 2r 2 Thiophen 2 Yl Methyl Pyrrolidine Motif
Reaction Kinetics and Transition State Analysis in Pyrrolidine-Forming Reactions
While specific kinetic studies and transition state analyses for the formation of (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine are not extensively documented in the literature, the general principles of pyrrolidine (B122466) ring formation provide a framework for understanding these aspects. The synthesis of 2-substituted pyrrolidines can often be achieved through nucleophilic substitution reactions or reductive aminations of γ-halo ketones or related precursors.
The kinetics of such cyclization reactions are typically influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. For the intramolecular cyclization leading to a pyrrolidine ring, the rate is generally dependent on the effective molarity of the reacting functional groups, which is governed by the conformational preferences of the acyclic precursor.
Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), offers insights into the energy barriers and geometries of the transition states involved in the ring-closing step. For the formation of a 2-substituted pyrrolidine, the transition state for the intramolecular SN2 reaction would involve a five-membered ring structure where the nucleophilic nitrogen atom attacks the electrophilic carbon bearing a leaving group. The energy of this transition state will dictate the reaction rate. In the context of forming this compound, the bulky thiophen-2-ylmethyl substituent would likely influence the conformational preferences of the acyclic precursor and, consequently, the geometry and energy of the transition state.
A representative, hypothetical reaction coordinate diagram for the intramolecular cyclization to form a protonated 2-substituted pyrrolidine is shown below. The activation energy (ΔG‡) represents the kinetic barrier to the reaction.
Table 1: Hypothetical Kinetic Parameters for Pyrrolidine Formation
| Parameter | Value | Description |
|---|---|---|
| Rate Constant (k) at 298 K | Varies | Dependent on substrate and reaction conditions. |
| Activation Energy (Ea) | Varies | Energy barrier for the ring-closing transition state. |
Note: The data in this table is illustrative and not based on direct experimental measurements for the synthesis of this compound.
Stereochemical Control and Diastereoselectivity Origins
The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. The origins of stereochemical control and diastereoselectivity in pyrrolidine-forming reactions are often rooted in the substrate, the reagents, or the catalyst employed.
One effective strategy for achieving high diastereoselectivity in the synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.gov In this approach, the chiral tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reduction and subsequent cyclization. The diastereoselectivity is highly dependent on the choice of reducing agent. For example, the use of a bulky reducing agent might preferentially attack one face of the imine, leading to a specific stereoisomer of the intermediate amino alcohol, which then cyclizes to the corresponding pyrrolidine.
The origins of diastereoselectivity can be rationalized by considering the transition state models for the key stereodetermining step. For instance, in a metal-hydride reduction of a chiral N-sulfinyl imine, the metal can coordinate to both the nitrogen and the sulfinyl oxygen, creating a rigid cyclic transition state. The steric hindrance from the bulky tert-butyl group on the sulfur atom then directs the hydride delivery to the less hindered face of the imine, thus establishing the stereocenter at the carbon atom that will become the C2 of the pyrrolidine ring.
Table 2: Influence of Reducing Agent on Diastereoselectivity in a Model System
| Reducing Agent | Diastereomeric Ratio (R:S at C2) |
|---|---|
| LiBHEt₃ | >99:1 |
Source: Adapted from general findings on the synthesis of 2-substituted pyrrolidines using N-tert-butanesulfinyl ketimines. nih.gov This data is illustrative for a model system and not specific to the thiophene (B33073) derivative.
Role of Chiral Auxiliaries and Ligands in Pyrrolidine Chemistry
Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. google.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. google.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen atom of the acyclic precursor. As discussed in the previous section, the tert-butanesulfinamide group is a highly effective chiral auxiliary for the asymmetric synthesis of amines and their derivatives, including pyrrolidines. nih.gov The stereocenter on the sulfur atom directs the formation of the new stereocenter at the C2 position of the pyrrolidine ring with high diastereoselectivity.
Chiral ligands, on the other hand, are used in stoichiometric or catalytic amounts to complex with a metal catalyst and create a chiral environment around the reaction center. For instance, in a catalytic asymmetric hydrogenation of a pyrrole (B145914) precursor bearing a thiophen-2-ylmethyl substituent, a chiral phosphine (B1218219) ligand coordinated to a rhodium or ruthenium catalyst could enantioselectively reduce the double bond to afford the desired (R)-enantiomer of the pyrrolidine. The choice of ligand is critical, and often a library of ligands is screened to find the optimal one for a given transformation.
Table 3: Common Chiral Auxiliaries and Ligands in Asymmetric Pyrrolidine Synthesis
| Type | Example | Application |
|---|---|---|
| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Asymmetric synthesis of amines and N-heterocycles. |
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions. |
| Chiral Ligand | BINAP | Asymmetric hydrogenation and C-C bond forming reactions. |
Studies on Lithium-Mediated Reactions in Pyrrolidine Systems
Lithium-mediated reactions, particularly those involving organolithium reagents, are powerful tools for the functionalization of heterocyclic compounds. The deprotonation of N-Boc protected pyrrolidine at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine (B7772259) can proceed with high enantioselectivity. The resulting chiral organolithium species can then be trapped with various electrophiles to yield enantiomerically enriched 2-substituted pyrrolidines.
Table 4: Representative Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
| Ligand | Electrophile | Product | Enantiomeric Ratio (er) |
|---|---|---|---|
| (-)-Sparteine | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 96:4 |
Note: This data represents the lithiation-trapping of the parent N-Boc-pyrrolidine and serves as a model for potential reactions involving the thiophene-substituted analogue.
Derivatization and Structural Modification of the 2r 2 Thiophen 2 Yl Methyl Pyrrolidine Scaffold
Introduction of Diverse Functional Groups onto the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine is a key site for introducing chemical diversity. The secondary amine within the pyrrolidine ring offers a reactive handle for the attachment of a wide array of functional groups through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly influence the compound's steric and electronic properties. nih.gov
Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized. For instance, the introduction of substituents at the C-4 position can control the puckering of the ring, leading to distinct C-4-exo and C-4-endo envelope conformers. nih.gov This conformational restriction can be crucial for optimizing interactions with biological targets. The basicity of the pyrrolidine nitrogen can also be modulated by the introduction of electron-withdrawing or electron-donating groups at various positions on the ring. nih.gov
Table 1: Examples of Functional Group Introduction on the Pyrrolidine Ring
| Position of Functionalization | Type of Modification | Potential Functional Groups |
| Nitrogen (N-1) | N-Alkylation | Methyl, Ethyl, Benzyl |
| Nitrogen (N-1) | N-Acylation | Acetyl, Benzoyl |
| Carbon (C-3, C-4, C-5) | Substitution | Hydroxyl, Halogen, Alkyl |
Modification of the Thiophene (B33073) Moiety and its Influence on Molecular Architecture
Theoretical studies, such as those employing density functional theory (DFT), have been used to predict how modifications to the thiophene ring affect the molecule's structure and properties. lookchem.com For example, the introduction of different substituents on the thiophene ring can lead to bathochromic shifts in the molecule's absorption spectra. lookchem.com The orientation of the thiophene ring relative to the pyrrolidine ring can also be influenced by the nature of the substituents, leading to different stable conformers. lookchem.com Aromatic nucleophilic substitution (SNAr) is another synthetic method for modifying thiophene derivatives, with the reaction pathway being influenced by the substituents present on the ring. nih.govresearchgate.netnih.gov
Table 2: Influence of Thiophene Moiety Modification on Molecular Properties
| Type of Modification | Effect on Molecular Architecture | Influence on Physicochemical Properties |
| Electrophilic Substitution | Alters steric hindrance and electronic distribution | Modifies absorption spectra and reactivity |
| Nucleophilic Substitution | Changes the substitution pattern | Can alter the reaction mechanism and product distribution |
| Introduction of Bulky Groups | Induces specific conformational preferences | Affects solubility and crystal packing |
Synthesis of Polycyclic and Spirocyclic Analogues Incorporating the Pyrrolidine Framework
The this compound scaffold can be elaborated into more complex polycyclic and spirocyclic systems. mdpi.com These intricate architectures are of significant interest in medicinal chemistry as they can lead to compounds with enhanced biological activity and selectivity. nih.gov
One common strategy for constructing such analogues is through [3+2] cycloaddition reactions, where an azomethine ylide generated from a pyrrolidine derivative reacts with a dipolarophile. orientjchem.orgmdpi.com This approach allows for the stereoselective synthesis of spiro-pyrrolidine derivatives. orientjchem.orgnih.gov The synthesis of polycyclic frameworks can be achieved through cascade reactions that combine cyclization and cycloaddition steps. mdpi.com These methods provide efficient routes to complex molecules with multiple stereocenters. mdpi.com
The development of novel synthetic methodologies, including the use of heterogeneous catalysts, has facilitated the synthesis of these complex structures. nih.gov For example, l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods have been used as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidine derivatives. nih.gov
Development of Novel Pyrrolidine-Based Ligands and Organocatalysts
The chiral nature of the this compound scaffold makes it an attractive building block for the development of novel ligands for asymmetric catalysis and organocatalysts. nih.gov The pyrrolidine moiety is a privileged structure in many successful organocatalysts, often activating carbonyl compounds through the formation of enamines or iminium ions. nih.gov
By attaching a hydrogen-bond donating moiety, such as a urea (B33335) or thiourea (B124793), to the pyrrolidine scaffold, bifunctional organocatalysts can be created. nih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. nih.gov The rigid structure of the pyrrolidine ring can also act as a stereocontrolling element in these catalysts. nih.gov
Furthermore, the thiophene moiety can be functionalized to coordinate with metal centers, making these compounds suitable as ligands in transition-metal catalysis. The combination of the chiral pyrrolidine and the coordinating thiophene offers opportunities for the design of new and efficient asymmetric catalysts.
Computational Chemistry and Molecular Modeling of 2r 2 Thiophen 2 Yl Methyl Pyrrolidine and Analogues
Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of heterocyclic compounds, including thiophene (B33073) and pyrrolidine (B122466) derivatives. mdpi.comnih.gov DFT calculations are employed to determine the optimized molecular structure, vibrational frequencies, and various electronic properties. researchgate.net Methods such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-311G(d,p) are frequently used to accurately model the geometry and electronic structure of such molecules. mdpi.comresearchgate.net
For thiophene-containing compounds, DFT studies are instrumental in calculating electronic properties such as ionization potential and electron affinity, which provide insights into the molecule's reactivity. mdpi.com The theory's validity is often confirmed by comparing calculated structural data with experimental results from techniques like X-ray crystallography, where a close correlation between the theoretical and experimental geometric parameters is often observed. researchgate.net These computational approaches allow for the prediction of molecular stability and reactivity, which are fundamental aspects of chemical behavior. nih.gov
Conformational Analysis and Energy Minimization Techniques
The conformational landscape of molecules containing a pyrrolidine ring is a key determinant of their biological and chemical properties. The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly the "endo" and "exo" forms. frontiersin.orgnih.gov Computational techniques are essential for exploring these conformational possibilities and identifying the most stable, low-energy states.
Conformational analysis typically begins with a search of the potential energy surface to locate various stable conformers. researchgate.net The geometry of each conformer is then fully optimized using methods like DFT to find the minimum energy structure. researchgate.net Quantum mechanical calculations can determine the relative stability of different puckers; for instance, in some substituted pyrrolidines, a Cγ-endo pucker has been found to be more stable than the Cγ-exo state by a few kcal·mol⁻¹. frontiersin.org The relative populations of these conformers at equilibrium can be estimated using thermodynamic calculations that involve the Boltzmann weighting factor, providing a clearer picture of the molecule's dynamic behavior in solution. researchgate.netresearchgate.net
| Conformer | Relative Energy (kcal·mol⁻¹) (Gas Phase) | Relative Energy (kcal·mol⁻¹) (DMSO) |
| Cγ-endo | 0.0 | 0.0 |
| Cγ-exo | 2.8 | 1.2 |
| This table presents representative data on the relative energies of Cγ-endo and Cγ-exo conformations for a substituted pyrrolidine ring, as determined by quantum mechanical calculations. Data sourced from related studies. frontiersin.org |
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface (EPS) Mapping
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.commdpi.com A smaller gap generally suggests higher reactivity. numberanalytics.com For various thiophene derivatives, this energy gap has been calculated to be in the range of 3.44–4.65 eV, indicating that they are relatively stable compounds. mdpi.com
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.netdeeporigin.com It is invaluable for identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). deeporigin.comresearchgate.net These maps are typically color-coded, with red indicating the most negative potential (nucleophilic sites) and blue representing the most positive potential (electrophilic sites). researchgate.netresearchgate.net For molecules containing heteroatoms like oxygen, sulfur, and nitrogen, the EPS map can clearly show negative potential regions around these atoms, highlighting them as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov This information is crucial for predicting how a molecule will interact with other molecules, including biological targets. deeporigin.com
| Compound Class | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene Derivative 1 | -4.994 | -1.142 | 3.852 |
| Thiophene Derivative 2 | -6.59 | -1.94 | 4.65 |
| Thiophene Derivative 3 | -6.44 | -3.00 | 3.44 |
| This table provides representative FMO energy values for various thiophene derivatives, calculated using DFT methods. Data sourced from related studies. mdpi.comnih.gov |
In Silico Prediction of Molecular Interactions for Chemical Design
The insights gained from DFT, conformational analysis, FMO theory, and EPS mapping serve as the foundation for in silico drug design and development. nih.govnih.gov These computational models help predict how a molecule like (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine or its analogues might interact with specific biological targets, such as enzymes or receptors. nih.gov
Molecular docking is a prominent in silico technique that simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.govresearchgate.net By evaluating the binding affinity and orientation of the ligand within the active site, researchers can predict its potential as an inhibitor or modulator. researchgate.netresearchgate.net For instance, in silico studies on pyrrolidine derivatives have been used to assess their interaction with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov The results from these simulations, such as docking scores and predicted binding interactions with key amino acid residues, can guide the synthesis of new compounds with improved activity and selectivity. nih.govresearchgate.net This computational-first approach allows for the rational design of new molecules, potentially reducing the time and resources required in the drug discovery process. mdpi.com
Advanced Spectroscopic and Diffraction Analyses for Precise Structural Assignment of 2r 2 Thiophen 2 Yl Methyl Pyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and stereochemical integrity of (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine. Both ¹H and ¹³C NMR spectra offer a detailed map of the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the thiophene (B33073) ring. The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The protons of the pyrrolidine ring would be found in the aliphatic region, generally between δ 2.5 and 3.5 ppm. The diastereotopic protons of the methylene group adjacent to the chiral center would likely appear as a complex multiplet, providing valuable conformational information. The integration of these signals would confirm the number of protons in each distinct environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the thiophene ring are expected to resonate in the downfield region, typically between δ 120 and 150 ppm. The carbons of the pyrrolidine ring would appear in the upfield region, generally between δ 20 and 60 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.
The stereochemical purity of an enantiomerically enriched sample of this compound can be assessed using chiral solvating or derivatizing agents in NMR spectroscopy, which can induce separate signals for the R and S enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH | 3.0 - 3.5 | 55 - 65 |
| Pyrrolidine CH₂ | 1.5 - 2.2 | 25 - 35 |
| Methylene CH₂ | 2.8 - 3.2 | 40 - 50 |
| Thiophene CH | 6.8 - 7.4 | 123 - 128 |
| Thiophene C (quaternary) | - | 140 - 150 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NS), high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.
Molecular Formula Confirmation: The predicted monoisotopic mass of this compound is 167.07687 Da. In HRMS, the protonated molecule ([M+H]⁺) would be observed at an m/z of 168.08415. uni.lu The high accuracy of this measurement allows for the unambiguous determination of the elemental composition.
Fragmentation Patterns: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would lead to characteristic fragmentation of the molecule. A primary fragmentation pathway for pyrrolidine derivatives often involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). wvu.edu The loss of the thiophen-2-ylmethyl radical would result in a pyrrolidinium (B1226570) ion. Another likely fragmentation is the cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a stable tropylium-like ion from the thiophene moiety.
Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 168.08415 |
| [M+Na]⁺ | 190.06609 |
| [M-H]⁻ | 166.06959 |
Data sourced from PubChem. uni.lu
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.
Absolute Stereochemistry: By employing anomalous dispersion, the absolute configuration of the chiral center at the 2-position of the pyrrolidine ring can be definitively assigned as (R). This technique is crucial for validating the stereochemical outcome of asymmetric syntheses.
Solid-State Conformation: The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the pucker of the pyrrolidine ring and the relative orientation of the thiophene ring with respect to the pyrrolidine moiety. Intermolecular interactions, such as hydrogen bonding involving the secondary amine, would also be elucidated, providing insights into the crystal packing. While no specific crystal structure for this compound is publicly available, studies on similar thiophene researchgate.net and pyrrolidine mdpi.com derivatives have demonstrated the power of this technique in providing detailed structural information.
Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, and C=C bonds.
The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the methylene bridge would be observed just below 3000 cm⁻¹, while the aromatic C-H stretching of the thiophene ring would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically occur in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may also be observable, though it is often weak.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (amine) | 3300 - 3500 | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 2960 | Stretch |
| C=C (aromatic) | 1450 - 1600 | Stretch |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Structure Activity Relationship Sar Methodologies Applied to Pyrrolidine Scaffolds with Thiophene Substitution
Investigation of Steric and Electronic Effects on Chemical Reactivity and Selectivity
The chemical behavior of pyrrolidine-thiophene scaffolds is profoundly influenced by the interplay of steric and electronic factors. These effects dictate not only the feasibility and outcome of synthetic reactions but also the orientation and affinity of the molecule within a biological target.
Electronic Effects: The electronic nature of substituents on both the thiophene (B33073) and pyrrolidine (B122466) rings governs the molecule's reactivity. In reactions such as nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups on the thiophene ring is critical. A computational study on the reaction mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine demonstrated that the reaction proceeds via a stepwise pathway. nih.gov The initial nucleophilic addition of pyrrolidine to the C2 position of the thiophene is the rate-determining step, and its energy barrier is directly correlated with the electrophilicity of the thiophene ring, which is enhanced by electron-withdrawing substituents (X = NO₂, CN, SO₂CH₃, etc.). nih.gov This highlights the importance of the electronic landscape of the thiophene ring in facilitating bond formation with the pyrrolidine nucleophile.
Steric Effects: Steric hindrance plays a significant role in controlling the selectivity of reactions and the conformational preferences of the final molecule. The non-planar nature of the pyrrolidine ring allows for different spatial arrangements of its substituents, which can be influenced by bulky groups. nih.gov For instance, in the synthesis of certain ketamine analogues, temperature and steric hindrance were used to selectively control whether a reaction proceeded via nucleophilic substitution or a Favorskii rearrangement. rsc.org With primary amines, lower temperatures favored nucleophilic substitution, while the presence of bulky secondary amines or ortho-substituted aryl groups directed the reaction towards rearrangement due to steric impediment at the reaction center. rsc.org These findings underscore how steric bulk can be a tool to guide reaction pathways and achieve desired stereochemical outcomes, a critical aspect in designing molecules with specific 3D orientations for optimal target binding. nih.gov
The combination of these effects is crucial. The spatial disposition of substituents, governed by both steric and stereoelectronic factors, influences the puckering of the pyrrolidine ring, which in turn can significantly alter its pharmacological efficacy by changing how the molecule is presented to its biological target. nih.gov
Ligand Efficiency and Fragment-Based Design Principles in Pyrrolidine Systems
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying high-quality lead compounds. nih.gov This approach uses small molecules, or "fragments," typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), as starting points for building more potent drug candidates. researchgate.net The pyrrolidine scaffold is particularly well-suited for FBDD due to its 3D character and its presence in numerous natural products and approved drugs. nih.gov
A key metric in FBDD is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). researchgate.netnih.gov It provides a way to assess the quality of a fragment, with higher LE values indicating more efficient binding. The goal is to grow a fragment into a more potent lead without disproportionately increasing its size or lipophilicity, thereby maintaining or improving efficiency metrics. researchgate.net
The design of pyrrolidine-based fragment libraries often focuses on creating molecules that effectively sample three-dimensional space. nih.gov By introducing substituents with predefined chirality onto the pyrrolidine ring, researchers can generate homochiral fragments with enhanced 3D character. nih.gov This is advantageous because increased saturation and 3D shape are often associated with improved physicochemical properties and better clinical success rates. Appropriately substituted pyrrolidines can provide good coverage of the functional vector space needed for fragment optimization, allowing for the systematic exploration of chemical space around the core scaffold. nih.gov
| Metric | Definition | Importance in Pyrrolidine-Thiophene Systems |
| Ligand Efficiency (LE) | A measure of the binding energy per non-hydrogen atom (heavy atom). | Assesses the quality of initial fragments, ensuring that the pyrrolidine-thiophene core makes a significant contribution to binding affinity. |
| Lipophilic Ligand Efficiency (LLE) | A metric that relates potency (pIC50 or pKi) to lipophilicity (cLogP). | Guides the optimization process to enhance potency without introducing excessive lipophilicity, a common cause of poor pharmacokinetic properties. |
| Fragment "Rule of Three" | Guideline for fragment properties: MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3. | Ensures that initial pyrrolidine-based fragments are small and simple enough to allow for significant optimization and growth into drug-like molecules. researchgate.net |
| Fraction of sp³ carbons (Fsp³) | The ratio of sp³ hybridized carbons to the total carbon count. | The saturated nature of the pyrrolidine ring contributes to a higher Fsp³, which is linked to increased 3D shape and improved developability profiles. nih.gov |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling in Pyrrolidine Research
Chemoinformatics and QSAR modeling are indispensable tools for understanding the SAR of pyrrolidine derivatives. qsar.org These computational techniques are used to build mathematical models that correlate the structural features of molecules with their biological activities. scispace.com For pyrrolidine-based compounds, QSAR studies have been successfully applied to guide the design of inhibitors for a variety of biological targets.
Several 3D-QSAR methodologies are commonly employed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.comnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to derive a correlation with their biological activity.
CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
In a study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, CoMFA and CoMSIA models were generated with good statistical stability and predictability. nih.gov The resulting 3D contour maps from these models provide a visual representation of the SAR, indicating regions where modifications to the molecule would likely increase or decrease activity. For example, the models might highlight that a bulky, electropositive substituent is favored in one region, while a compact, electronegative group is preferred in another.
Similarly, QSAR studies on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the molecule's surface and the inclusion of aromatic rings (which also contribute to hydrophobicity) are important for activity. nih.gov These models, combined with molecular docking, can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the target protein's active site. nih.gov The insights gained from these QSAR models accelerate the drug design process by allowing for the virtual screening and prioritization of new, potentially more potent pyrrolidine derivatives before their synthesis. researchgate.net
| QSAR Study on Pyrrolidine Derivatives | Target | Key Findings from Modeling | Reference |
| 3D-QSAR, Docking, MD Simulation | Myeloid cell leukemia-1 (Mcl-1) | CoMFA and CoMSIA models showed good predictability. Contour maps identified key steric and electronic requirements for inhibition. | nih.gov |
| Virtual Screening and QSAR | α-Mannosidase | QSAR models indicated the importance of polar surface properties and aromatic rings for activity. Docking revealed key H-bond and π-π stacking interactions. | nih.gov |
| 2D/3D QSAR, Molecular Docking | MDM2-p53 Interaction | CoMSIA model was used to design new compounds with predicted inhibitory activity greater than the most active compound in the original dataset. | scispace.com |
| 3D-QSAR, Pharmacophore Modeling | Dipeptidyl peptidase 8 (DPP8) | A combined computational model was used to screen a virtual library and select new inhibitor candidates with potentially higher inhibitory effects. | researchgate.net |
Insights from Related Pyrrolidine-Thiophene Hybrid Scaffolds in Binding Studies
While direct binding studies on (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine are not extensively detailed in the literature, valuable insights can be gleaned from SAR studies of structurally related hybrid molecules. These studies help to elucidate the role of the individual pyrrolidine and thiophene moieties in molecular recognition and binding.
For example, SAR studies on a series of inhibitors for neutral sphingomyelinase 2 (nSMase2) explored analogues containing both a pyrrolidine ring and a thiophene-bearing moiety as part of a larger heterocyclic system. researchgate.net Modifications to different parts of the scaffold, including the pyrrolidine substitution, led to significant changes in inhibitory potency (pIC₅₀ values). This demonstrates that the pyrrolidine ring often serves as a key anchoring point or vector for positioning other functional groups, like the thiophene ring, for optimal interaction with the target.
In another case, the investigation of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, where a furan (B31954) ring is a bioisostere of thiophene, showed that substitutions on the aromatic ring and the stereochemistry of the pyrrolidine substituent were critical for activity. nih.gov Specifically, certain stereoisomers (the S-form in some cases) were more effective than their R-form counterparts, highlighting the importance of the specific 3D arrangement conferred by the chiral center on the pyrrolidine ring. nih.gov
Furthermore, the thiophene ring itself is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various interactions, including hydrogen bonding (via the sulfur atom) and π-π stacking. espublisher.commdpi.com Studies on thiophene carboxamide derivatives as anticancer agents revealed that these compounds could induce apoptosis in cancer cells with high selectivity, underscoring the biological relevance of the thiophene scaffold. nih.gov The collective findings from these related scaffolds suggest that in a hybrid molecule like this compound, the pyrrolidine ring likely controls the spatial orientation of the thiophene-methyl group, which in turn engages in specific, affinity-driving interactions within a binding pocket.
Future Directions in 2r 2 Thiophen 2 Yl Methyl Pyrrolidine Research
Emerging Synthetic Strategies for Complex Pyrrolidine (B122466) Architectures
The synthesis of the pyrrolidine core, a privileged scaffold in medicinal chemistry, is continuously evolving. nih.govnih.govresearchgate.net While classical methods exist, future research will likely focus on developing more efficient, stereoselective, and diverse strategies to create complex architectures based on the (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine framework.
One promising area is the expansion of catalytic C(sp³)–H amination reactions. acs.org Biocatalytic approaches, using engineered enzymes like cytochrome P411 variants, have shown the potential for intramolecular C–H amination to construct chiral pyrrolidines from simple azide (B81097) precursors with high enantioselectivity. acs.org This "new-to-nature" enzymatic catalysis could be adapted to generate novel analogs of this compound, offering a green and highly selective alternative to traditional chemical methods.
Another key direction involves metal-catalyzed cycloaddition and functionalization reactions. Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by [3 + 2] dipolar cycloadditions, presents a powerful, atom-economic method for building highly substituted pyrrolidines with control over multiple stereocenters. nih.govacs.org Similarly, palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines, a class of molecules with significant biological activity. nih.gov Applying these methods could enable the late-stage functionalization of the pyrrolidine ring in this compound, rapidly generating libraries of new compounds.
Furthermore, organocatalytic cascade reactions that employ dynamic kinetic resolution (DKR) are emerging as a powerful tool for constructing polysubstituted pyrrolidines with excellent diastereoselectivity and high enantiomeric excess from simple precursors. pkusz.edu.cn The "borrowing hydrogen" methodology, which uses in-situ oxidation-condensation-reduction sequences, also provides an atom-efficient pathway to functionalized pyrrolidines from simple diols and amines. researchgate.net These strategies represent a move towards more sustainable and efficient chemical synthesis.
| Synthetic Strategy | Key Features | Potential Application for Pyrrolidine Architectures |
| Biocatalytic C-H Amination | Utilizes engineered enzymes; highly stereoselective; environmentally friendly. acs.org | Synthesis of novel chiral analogs from simple precursors. acs.org |
| Iridium-Catalyzed [3+2] Cycloaddition | Atom-economic; generates complex, polysubstituted pyrrolidines; high stereocontrol. nih.govacs.org | Construction of diverse libraries with multiple stereocenters. nih.gov |
| Palladium-Catalyzed Hydroarylation | Direct functionalization of the pyrrolidine core; broad substrate scope. nih.gov | Introduction of various aryl groups at the C-3 position. nih.gov |
| Organocatalytic DKR Cascades | High stereoselective synergy; excellent diastereoselectivity and enantiomeric excess. pkusz.edu.cn | Creation of highly functionalized pyrrolidines with multiple stereocenters. pkusz.edu.cn |
| Borrowing Hydrogen Methodology | Atom-efficient; uses simple starting materials (diols and amines). researchgate.net | Direct synthesis of functionalized pyrrolidinols and aza-pyrrolidines. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of complex synthetic strategies from batch to continuous flow processes is a major frontier in chemical manufacturing. syrris.com Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, higher yields, and improved reproducibility. bohrium.com For the synthesis of this compound derivatives, integrating multi-step sequences within a flow reactor could significantly streamline production and enable the synthesis of compound libraries with greater efficiency. researchgate.net
Automated flow chemistry platforms are becoming indispensable in drug discovery for generating libraries of compounds for screening. syrris.combohrium.com These systems can telescope several reaction steps, minimizing work-up and isolation procedures. syrris.com The combination of computer-aided synthesis planning (CASP) with robotic execution is poised to revolutionize how synthetic routes are designed and implemented. mit.edu An automated platform could explore various reaction conditions for modifying the this compound scaffold, optimizing for yield and purity in a high-throughput manner. prf.org
Encoded combinatorial chemistry, where each compound on a solid support is associated with a chemical "tag" that records its synthetic history, offers another powerful tool. nih.govresearchgate.net This technology allows for the synthesis and screening of vast libraries of compounds, such as functionalized pyrrolidines, and the rapid identification of the most active structures. researchgate.net Applying this to the this compound core could accelerate the discovery of new molecules with desired properties.
| Technology | Advantages | Relevance to Pyrrolidine Research |
| Continuous Flow Synthesis | Improved safety, control, and reproducibility; higher yields; potential for telescoping reactions. syrris.combohrium.com | Efficient and scalable synthesis of derivatives; rapid library generation. syrris.comresearchgate.net |
| Automated Synthesis Platforms | High-throughput reaction screening and optimization; reduced manual labor. bohrium.comprf.org | Accelerated discovery of optimal synthetic conditions and novel analogs. prf.org |
| Computer-Aided Synthesis Planning (CASP) | Proposes novel and efficient synthetic routes based on vast reaction databases. mit.edu | Design of innovative pathways to complex pyrrolidine architectures. mit.edu |
| Encoded Combinatorial Chemistry | Synthesis and screening of large, complex libraries; rapid deconvolution of active hits. nih.govresearchgate.net | Efficient discovery of potent enzyme inhibitors or materials from a diverse set of derivatives. nih.gov |
Advanced Characterization Techniques for Dynamic Processes
A comprehensive understanding of the conformational dynamics of this compound is crucial for elucidating its function and designing new applications. The five-membered pyrrolidine ring is not planar and undergoes a dynamic process known as pseudorotation. nih.gov Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these dynamic behaviors in solution.
Variable temperature NMR experiments can be used to study processes like nitrogen inversion on the pyrrolidine ring, which can be slow on the NMR timescale under certain conditions. nih.govresearchgate.net In-depth 1D and 2D NMR studies (such as COSY, HSQC, and HMBC) are essential for unambiguous structural assignment and establishing the stereochemistry of complex, polysubstituted pyrrolidine derivatives. rsc.org The comparison between experimental NMR chemical shifts and those calculated via computational methods provides a powerful strategy for elucidating the predominant conformers in solution. researchgate.net For more complex systems, such as oligopeptides containing pyrrolidine units, NMR spectroscopy combined with restrained molecular dynamics can determine preferences in their structural organization. frontiersin.org
Real-time monitoring of reactions is another area of advancement. For instance, real-time NMR has been used to follow the progress of cascade reactions that form pyrrolidines, confirming the reversibility of initial steps and identifying the rate-determining step of the cyclization. pkusz.edu.cn Mass spectrometry (MS) also serves as a valuable tool for characterizing dynamic processes, offering rapid and sensitive analysis that can monitor reaction progress and chiral enrichment. purdue.edu
| Technique | Application | Information Gained |
| Variable Temperature NMR | Studying conformational isomers and nitrogen inversion. nih.govresearchgate.net | Barriers to inversion, equilibrium between different conformers. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural and stereochemical assignment. rsc.org | Connectivity and spatial relationships between atoms in complex molecules. rsc.org |
| Real-Time Reaction Monitoring (NMR, MS) | Following reaction kinetics and mechanisms. pkusz.edu.cnpurdue.edu | Identification of intermediates, rate-determining steps, and reaction completion. pkusz.edu.cn |
| NMR combined with Molecular Dynamics | Determining the spatial structure of complex systems. frontiersin.org | Conformational preferences and thermodynamic properties of flexible molecules. frontiersin.org |
Computational Predictions for Novel Chemical Reactivity and Materials Science Applications
Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly indispensable tool for predicting the properties and reactivity of molecules like this compound. DFT calculations are used to optimize molecular geometries and predict optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. e3s-conferences.orgresearchgate.net This information is critical for understanding the electronic behavior of thiophene-containing compounds and designing them for applications in organic electronics. e3s-conferences.orgnih.gov
In the context of chemical synthesis, DFT computations can elucidate the origins of regio- and diastereoselectivity in complex reactions, such as the cycloadditions used to form pyrrolidine rings. nih.govacs.org By modeling the transition states of different reaction pathways, researchers can predict the most favorable outcomes and design catalysts or substrates to enhance selectivity. acs.org Automated computational workflows are also being developed to screen the reactivity of large numbers of compounds for specific reactions, accelerating the discovery of novel chemical transformations. nih.gov
For materials science, computational predictions can guide the design of novel polymers and functional materials. The properties of materials derived from thiophene- and pyrrolidine-containing monomers could be predicted before synthesis. For example, computational studies on polythiophenes help in understanding their structural features and band gaps, which are crucial for their use as organic semiconductors. scienceopen.com Similarly, the incorporation of the this compound moiety into polymer backbones or as a functional side group could lead to materials with unique thermal, mechanical, or electronic properties, potentially for applications in advanced coatings or aerospace materials. mdpi.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction barriers, regio- and diastereoselectivity. nih.govacs.org |
| DFT / TD-DFT | Electronic Properties | HOMO-LUMO gap, ionization potential, electron affinity, absorption spectra. e3s-conferences.orgresearchgate.netmdpi.com |
| Automated Reactivity Screening | High-Throughput Chemistry | Reaction energies and barriers for large sets of virtual compounds. nih.gov |
| Molecular Docking & Dynamics | Drug Discovery & Biology | Binding affinities, interaction modes with biological targets. rsc.orgfrontiersin.org |
| Polymer & Materials Simulation | Materials Science | Structural, thermal, and electronic properties of novel polymers and networks. scienceopen.commdpi.com |
Q & A
Q. What are the established synthetic routes for (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine, and how can reaction yields be optimized?
The compound can be synthesized via titanium-catalyzed hydroamination, as demonstrated in analogous pyrrolidine-thiophene derivatives. For example, General Procedure J involves reacting 2-(2-cyclopropylethynyl)-thiophene with amines (e.g., p-toluidine or cyclopentylamine) under titanium catalysis, followed by flash chromatography (PE/EtOAc) for purification, yielding 72–87% . Key optimizations include:
- Catalyst loading : Adjusting titanium catalyst concentration to balance cost and efficiency.
- Solvent selection : Using aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Temperature control : Maintaining 40–60°C to enhance reaction kinetics without decomposition.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm stereochemistry (e.g., H and C NMR for chiral center verification) .
- HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak® AD-H) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Purity analysis : UV-Vis or GC-MS to ensure >98% purity, as per Good Laboratory Practice (GLP) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what are common pitfalls?
- Chiral resolution : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor the (2R)-configuration.
- Analytical validation : Use chiral shift reagents in F NMR or circular dichroism (CD) spectroscopy for dynamic resolution studies .
- Pitfalls : Racemization during purification (e.g., avoid prolonged heating in acidic/basic conditions) .
Q. What computational methods support mechanistic studies of its biochemical interactions?
- Docking simulations : Molecular dynamics (MD) with software like AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes or receptors) .
- DFT calculations : Analyze transition states in catalytic steps (e.g., titanium-mediated hydroamination) .
- Pharmacophore modeling : Map steric/electronic features to guide structure-activity relationship (SAR) studies.
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in IC values across studies may arise from:
- Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration affecting solubility).
- Cell lines : Use standardized models (e.g., HEK293 for receptor studies) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
Q. What strategies improve stability in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to reduce metabolic degradation.
- PK/PD modeling : Monitor plasma half-life via LC-MS/MS and adjust dosing regimens .
Methodological Notes
- Yield optimization : Evidence from titanium-catalyzed syntheses suggests that amine nucleophilicity and steric effects significantly impact yields (e.g., cyclopentylamine vs. p-toluidine) .
- Safety compliance : Adhere to GHS hazard codes (e.g., H302 for oral toxicity) and storage guidelines (P403+P233) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
